bd750

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le BD750 est un dérivé de benzothiazole connu pour ses puissantes propriétés immunosuppressives. Il a été largement étudié pour sa capacité à inhiber la prolifération des lymphocytes T en affectant la voie de signalisation de la Janus kinase 3 (JAK3) et du transducteur de signal et activateur de la transcription 5 (STAT5) . Ce composé s'est révélé prometteur dans le développement de nouveaux immunosuppresseurs pour prévenir le rejet de greffe et traiter les maladies auto-immunes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le BD750 est synthétisé par une série de réactions chimiques impliquant des dérivés de benzothiazole. La voie de synthèse spécifique et les conditions réactionnelles sont généralement brevetées et peuvent varier selon le fabricant. le processus général implique la formation du cycle benzothiazole suivie d'une fonctionnalisation pour atteindre les propriétés immunosuppressives désirées .

Méthodes de production industrielle

La production industrielle du this compound implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend des mesures rigoureuses de contrôle de la qualité pour maintenir la cohérence et l'efficacité du produit final. Le composé est généralement produit sous forme de poudre et peut être dissous dans du diméthylsulfoxyde (DMSO) pour une utilisation expérimentale .

Analyse Des Réactions Chimiques

Types de réactions

Le BD750 subit plusieurs types de réactions chimiques, notamment :

Réactions de substitution : impliquant le remplacement de groupes fonctionnels sur le cycle benzothiazole.

Réactions d'oxydation et de réduction : Modification de l'état d'oxydation du composé pour améliorer son activité biologique.

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et la modification du this compound comprennent :

Diméthylsulfoxyde (DMSO) : utilisé comme solvant pour dissoudre le composé.

Divers catalyseurs : Utilisés pour faciliter des réactions spécifiques et améliorer le rendement

Principaux produits formés

Les principaux produits formés à partir des réactions impliquant le this compound sont généralement des dérivés présentant des propriétés immunosuppressives améliorées. Ces dérivés sont ensuite testés pour leur efficacité à inhiber la prolifération des lymphocytes T et d'autres activités biologiques .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : utilisé comme composé de tête pour le développement de nouveaux immunosuppresseurs.

Biologie : étudié pour ses effets sur la prolifération des lymphocytes T et la modulation de la réponse immunitaire.

Médecine : potentiellement utilisé dans le traitement des maladies auto-immunes et la prévention du rejet de greffe.

Industrie : Utilisé dans la production de médicaments immunosuppresseurs et de composés connexes

Mécanisme d'action

Le this compound exerce ses effets en inhibant la voie de signalisation JAK3/STAT5. Cette voie est cruciale pour la prolifération et la différenciation des lymphocytes T. En inhibant cette voie, le this compound induit un arrêt du cycle cellulaire en phase G0/G1 dans les lymphocytes T activés, empêchant ainsi leur prolifération. Le composé inhibe spécifiquement la phosphorylation de STAT5, qui est essentielle à l'activation des molécules de signalisation en aval .

Applications De Recherche Scientifique

BD750 has a wide range of scientific research applications, including:

Chemistry: Used as a lead compound for the development of new immunosuppressants.

Biology: Studied for its effects on T cell proliferation and immune response modulation.

Medicine: Potentially used in the treatment of autoimmune diseases and prevention of graft rejection.

Industry: Employed in the production of immunosuppressive drugs and related compounds

Mécanisme D'action

BD750 exerts its effects by inhibiting the JAK3/STAT5 signaling pathway. This pathway is crucial for the proliferation and differentiation of T cells. By inhibiting this pathway, this compound induces cell cycle arrest at the G0/G1 phase in activated T cells, thereby preventing their proliferation. The compound specifically inhibits the phosphorylation of STAT5, which is essential for the activation of downstream signaling molecules .

Comparaison Avec Des Composés Similaires

Le BD750 est unique parmi les dérivés de benzothiazole en raison de ses puissantes propriétés immunosuppressives et de son inhibition spécifique de la voie JAK3/STAT5. Des composés similaires comprennent :

BD751 : un autre dérivé de benzothiazole présentant des propriétés immunosuppressives similaires mais des cibles moléculaires différentes.

BD752 : Connu pour sa gamme plus large d'activités biologiques, y compris les effets anti-inflammatoires

Le this compound se distingue par sa grande spécificité et son efficacité à inhiber la prolifération des lymphocytes T sans provoquer une cytotoxicité significative .

Propriétés

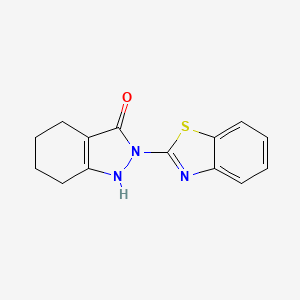

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1H-indazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c18-13-9-5-1-2-6-10(9)16-17(13)14-15-11-7-3-4-8-12(11)19-14/h3-4,7-8,16H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUHPPCZZXKXOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)N(N2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892686-59-8 |

Source

|

| Record name | 892686-59-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.